

Dillapiol: A Comprehensive Technical Guide to its Chemical Structure and Spectroscopic Profile

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Compound of Interest

Compound Name: *Dillapiol*

Cat. No.: B7784854

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Introduction

Dillapiol is a naturally occurring organic compound and a significant component of the essential oils extracted from various plants, most notably from dill weed (*Anethum graveolens*) and fennel root (*Foeniculum vulgare*).^[1] Chemically classified as a phenylpropanoid, **dillapiol** is structurally related to other well-known compounds such as apiole, with the distinction of a different methoxy group positioning on the benzene ring. This compound has garnered considerable interest in the scientific community for its synergistic effects with certain insecticides, similar to piperonyl butoxide, which is attributed to the inhibition of the MFO enzyme in insects. This technical guide provides an in-depth overview of the chemical structure and comprehensive spectroscopic data of **dillapiol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support its identification, characterization, and further application in research and development.

Chemical Structure

The chemical structure of **dillapiol** is fundamental to understanding its spectroscopic properties and biological activity. Its IUPAC name is 4,5-Dimethoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole, and its molecular formula is C₁₂H₁₄O₄, with a molar mass of 222.240 g·mol⁻¹.

Caption: 2D Chemical Structure of **Dillapiol**.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for **dillapiol**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ^1H NMR Spectroscopic Data for **Dillapiol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.0 - 6.5	m	1H	Aromatic CH
5.9 - 6.0	m	1H	Allyl CH
5.0 - 5.2	m	2H	Allyl $=\text{CH}_2$
3.8 - 4.0	s	6H	2 x OCH_3
3.3 - 3.4	d	2H	Allyl CH_2
5.9	s	2H	$\text{O}-\text{CH}_2-\text{O}$

Note: Data compiled from typical values and may vary slightly depending on the specific experimental conditions. Aromatic protons are generally observed between 6.0 and 6.5 ppm, protons at the double bond of the allyl group around 5.0 ppm, and protons of methoxy groups and the methylene bridge between 3.3 and 4.0 ppm.[2]

Table 2: ^{13}C NMR Spectroscopic Data for **Dillapiol**

Chemical Shift (δ) ppm	Assignment
~148	Aromatic C-O
~140	Aromatic C-O
~137	Allyl CH=
~135	Aromatic C-C
~115	Allyl =CH ₂
~108	Aromatic CH
~101	O-CH ₂ -O
~60	OCH ₃
~34	Allyl CH ₂

Note: These are approximate chemical shift values. Actual values can vary based on the solvent and other experimental parameters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for **Dillapiol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch (aromatic and vinyl)
~2980-2850	Medium-Strong	C-H stretch (aliphatic)
~1640	Medium	C=C stretch (alkene)
~1610, 1500	Medium-Strong	C=C stretch (aromatic)
~1480	Medium	CH ₂ scissoring
~1250, 1040	Strong	C-O stretch (ethers)
~930	Strong	O-CH ₂ -O bend

Note: This table represents characteristic absorption peaks for **dillapiol**.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), **dillapiol** can be identified in complex mixtures like essential oils.

Table 4: Mass Spectrometry Data for **Dillapiol**

m/z	Relative Intensity	Assignment
222	High	[M] ⁺ (Molecular Ion)
207	Medium	[M - CH ₃] ⁺
195	Medium	[M - C ₂ H ₃] ⁺
177	High	[M - C ₃ H ₅ O] ⁺
165	High	[M - C ₃ H ₅ O - CH ₃] ⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following are representative experimental protocols for obtaining the spectroscopic data of **dillapiol**.

NMR Spectroscopy

Sample Preparation: A sample of **dillapiol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Parameters:

- **Spectrometer:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on the sample concentration.
 - Relaxation delay: 1-5 seconds.
 - Acquisition time: 2-4 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence (e.g., DEPT or standard broadband decoupled).
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like pure **dillapiol**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).^[4] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the neat oil directly onto the ATR crystal.^{[5][6]} If **dillapiol** is a solid, a

KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[4]

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Transmission or ATR.
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: For GC-MS analysis, a dilute solution of **dillapiol** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

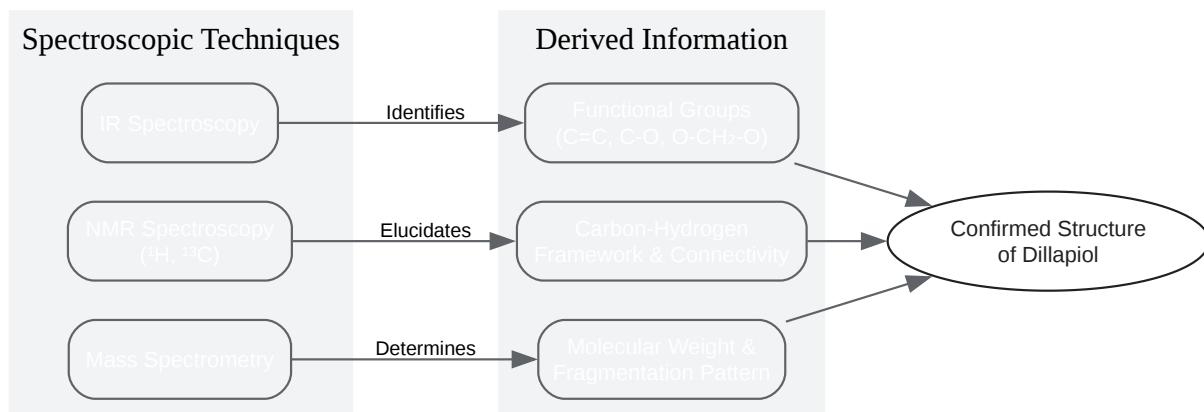
Instrumentation and Parameters:

- System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm) is commonly used.[7]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: Typically set around 250 °C.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 60°C, holding for a few minutes, and then ramping up to 240°C at a rate of 3-5 °C/min.[8]
- MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

- Mass Range: Scanning from m/z 40 to 550.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical workflow where information from different techniques is integrated to confirm the chemical structure.



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Caption: Workflow for the structural elucidation of **Dillapiol** using spectroscopic data.

Conclusion

This technical guide provides a consolidated resource on the chemical structure and spectroscopic data of **dillapiol** for the scientific community. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a foundational basis for the identification, quantification, and further investigation of this versatile natural product. The detailed characterization of **dillapiol** is essential for its potential applications in drug development, agriculture, and other fields of chemical and biological research.

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